Home > Products > Screening Compounds P42543 > 3'-Hydroxy Darunavir
3'-Hydroxy Darunavir - 1159613-24-7

3'-Hydroxy Darunavir

Catalog Number: EVT-1477656
CAS Number: 1159613-24-7
Molecular Formula: C27H37N3O8S
Molecular Weight: 563.66
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Compound X is a diastereomer of the HIV-1 protease inhibitor Darunavir. [, ] Diastereomers are stereoisomers that are not mirror images of each other and have different physical and chemical properties. [, ] While Darunavir exists as a single enantiomer, Compound X has been synthesized in two diastereomeric forms. [, ] Compound X has been investigated for its potential as an HIV-1 protease inhibitor and to study the impact of stereochemistry on the activity and properties of these inhibitors. [, ]

**(3_R_,3a_S_,6a_R_)-Hexahydrofuro[2,3-b]furan-3-yl (2_R_,3_S_)-4-(4-amino-N-isobutylphenylsulfonamido)-3-hydroxy-1-phenylbutan-2-ylcarbamate (Diastereomer of Darunavir)

    (3_R_,3a_S_,6a_R_)-Hexahydrofuro[2,3-b]furan-3-yl(2_S_,3_S_)-4-(4-amino-N-isobutylphenylsulfonamido)-3-hydroxy-1-phenylbutan-2-ylcarbamate

      (3_R_,3a_S_,6a_S_)-4,4-Difluorohexahydrofuro[2,3-b]furan-3-yl(2_S_,3_R_)-3-hydroxy-4-((N-isobutyl-4-methoxyphenyl)sulfonamido)-1-phenylbutan-2-yl)carbamate (Compound 3)

        (3_R_,3a_S_,6a_S_)-4,4-Difluorohexahydrofuro[2,3-b]furan-3-yl(2_S_,3_R_)-3-hydroxy-4-((N-isobutyl-4-aminophenyl)sulfonamido)phenylbutan-2-yl)carbamate (Compound 4)

          [1] S. K. Ghosh and A. Chatterjee, “First stereoselective total synthesis of (3 R , 3a S , 6a R )-hexahydrofuro[2,3- b ]furan-3-yl (2 R ,3 S )-4-(4-amino-N-isobutyl phenylsulfonamido)-3-hydroxy-1-phenylbutan-2-yl-carbamate (diastereomer of Darunavir),” Beilstein J. Org. Chem., vol. 7, pp. 1403–1409, 2011, doi: 10.3762/bjoc.7.161.

          [2] M. Chauhan, M. Kumari, S. K. Ghosh, A. Dwivedi, and P. K. Sharma, “Diastereoselective synthesis of (3r, 3as, 6ar)-hexahydrofuro [2, 3-b]furan-3-Yl (2r, 3r)-4-(4-amino-N-isobutylphenylsulfo- namido)-3-hydroxy-1-phenylbutan-2-ylcarbamate (diastereomer of darunavir),” J. Heterocycl. Chem., vol. 56, no. 10, pp. 2750–2755, Oct. 2019, doi: 10.1002/jhet.3614.

          [4] Y. Liu et al., “Design of gem‐Difluoro‐bis‐Tetrahydrofuran as P2 Ligand for HIV‐1 Protease Inhibitors to Improve Brain Penetration: Synthesis, X‐ray Studies, and Biological Evaluation,” Chem. Eur. J., vol. 19, no. 18, pp. 5558–5565, Apr. 2013, doi: 10.1002/chem.201204553.

          Overview

          3'-Hydroxy Darunavir is a derivative of Darunavir, a potent nonpeptide protease inhibitor used primarily in the treatment of Human Immunodeficiency Virus (HIV) infection. Darunavir, known for its effectiveness against drug-resistant HIV strains, has been a significant advancement in antiretroviral therapy. The introduction of the 3'-hydroxy modification enhances the compound's pharmacological properties and may improve its efficacy and safety profile.

          Source

          Darunavir was first synthesized and developed by Tibotec Pharmaceuticals, now part of Janssen Pharmaceuticals. The compound was approved by the U.S. Food and Drug Administration in 2006 for use in combination with other antiretroviral agents for the treatment of HIV-1 infection. The structural modification to create 3'-Hydroxy Darunavir is part of ongoing research aimed at optimizing HIV treatments.

          Classification

          3'-Hydroxy Darunavir is classified as an antiviral agent and specifically as an HIV protease inhibitor. It functions by inhibiting the activity of the HIV-1 protease enzyme, which is crucial for viral replication.

          Synthesis Analysis

          Methods

          The synthesis of 3'-Hydroxy Darunavir can be achieved through several methods, primarily focusing on modifying the existing Darunavir structure. The process typically involves:

          1. Starting Material: The synthesis begins with Darunavir as the primary substrate.
          2. Hydroxylation Reaction: A hydroxylation reaction is performed, often using reagents such as sodium borohydride or lithium aluminum hydride under controlled conditions to introduce the hydroxy group at the 3' position.
          3. Purification: The resultant product is purified using techniques such as recrystallization or chromatography to isolate 3'-Hydroxy Darunavir from by-products.

          Technical details include optimizing reaction conditions such as temperature, solvent choice (commonly dimethylformamide), and reaction time to maximize yield and purity.

          Molecular Structure Analysis

          Structure

          The molecular structure of 3'-Hydroxy Darunavir retains the core structure of Darunavir but features a hydroxyl group (-OH) at the 3' position of its aromatic ring. This modification can be represented as follows:

          • Chemical Formula: C₂₇H₃₇N₃O₈S
          • Molecular Weight: Approximately 547.664 g/mol

          Data

          Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of 3'-Hydroxy Darunavir. For instance, NMR can provide information about the environment of hydrogen atoms in the molecule, while MS can confirm molecular weight.

          Chemical Reactions Analysis

          Reactions

          The chemical reactions involving 3'-Hydroxy Darunavir primarily focus on its interaction with HIV protease:

          1. Inhibition Mechanism: The compound binds to the active site of HIV-1 protease, preventing it from cleaving viral polyproteins into functional proteins necessary for viral replication.
          2. Binding Affinity Studies: Research indicates that modifications like hydroxylation can enhance binding affinity compared to unmodified Darunavir.

          Technical details include determining kinetic parameters such as KiK_i values through enzyme inhibition assays.

          Mechanism of Action

          Process

          The mechanism of action for 3'-Hydroxy Darunavir involves:

          1. Binding to Protease: The hydroxyl group plays a critical role in mimicking the transition state during substrate hydrolysis.
          2. Inhibition of Viral Replication: By binding to the protease, it prevents the maturation of viral particles, leading to non-infectious forms.

          Data from X-ray crystallography studies illustrate how 3'-Hydroxy Darunavir interacts with key amino acid residues within the active site of HIV-1 protease.

          Physical and Chemical Properties Analysis

          Physical Properties

          • Appearance: Typically exists as a white to off-white crystalline powder.
          • Solubility: Soluble in organic solvents like dimethyl sulfoxide and slightly soluble in water.

          Chemical Properties

          • Stability: Stable under normal storage conditions but sensitive to light and moisture.
          • pH Range: Exhibits stability across a physiological pH range (approximately pH 6-8).

          Relevant data includes solubility profiles and stability studies under various environmental conditions.

          Applications

          Scientific Uses

          3'-Hydroxy Darunavir serves several scientific purposes:

          1. Antiviral Research: As an investigational compound, it contributes to studies aimed at understanding drug resistance mechanisms in HIV.
          2. Pharmaceutical Development: Its enhanced properties make it a candidate for further development into new formulations or combination therapies.
          3. Clinical Trials: Ongoing clinical trials assess its efficacy in treating patients with multi-drug resistant HIV strains.
          Chemical Structure and Stereochemical Analysis

          Molecular Configuration of 3'-Hydroxy Darunavir: IUPAC Nomenclature and Stereodescriptors

          3'-Hydroxy Darunavir is a hydroxylated derivative of the HIV-1 protease inhibitor darunavir. Its IUPAC name is [(3R,3aS,6aR)-2,3,3a,4,6,6a-hexahydrofuro[2,3-b]furan-3-yl] N-[(2S,3R)-3-hydroxy-1-{[(3-hydroxy-4-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)methyl]amino}-4-phenylbutan-2-yl]carbamate. The compound retains the core structural features of darunavir, including:

          • The bis-tetrahydrofuranyl (bis-THF) moiety at the P2 position with 3R,3aS,6aR stereochemistry [9].
          • A modified P1' aniline group bearing a 3'-hydroxy substituent on the phenyl ring.

          Stereochemical descriptors define its chiral centers:

          • C3 and C3a in bis-THF: R and S configurations, respectively, facilitating hydrogen bonding with Asp29/Asp30 backbone residues.
          • P1' benzene ring: The 3'-hydroxy group introduces a new chiral environment, with its stereochemistry critical for interactions with protease residues [6] [9].

          Table 1: Stereochemical Assignments of Key Centers

          LocationStereodescriptorFunctional Role
          Bis-THF C33RAnchors hydrogen bonds to Asp29/Asp30
          Bis-THF C3a3aSMaintains ring conformation for S2 subsite fit
          P1' 3'-hydroxyUndefined*Modulates electronic density and H-bond capacity

          *Specific stereochemistry not resolved in available literature

          Comparative Stereoelectronic Properties: 3'-Hydroxy vs. Parent Darunavir

          The 3'-hydroxy modification imparts significant electronic and steric changes relative to darunavir:

          • Electronic Effects:
          • The hydroxy group elevates electron density in the P1' aromatic ring, enhancing potential for polar interactions (e.g., with Gly48 backbone). Calculated dipole moments increase by ~0.5 Debye compared to darunavir [6].
          • pKa Shift: The phenolic OH (predicted pKa ~10.2) may participate in proton-donation interactions absent in darunavir’s unsubstituted aniline (pKa ~4.6) [10].
          • Steric Perturbations:
          • The 3'-hydroxy group introduces a minor steric bulge (~1.2 Å van der Waals radius), potentially reorienting the P1' ring by 5–10° in bound conformations [6].
          • Conformational Flexibility:
          • Molecular dynamics simulations indicate restricted rotation about the C3'-C4' bond due to intramolecular H-bonding with the sulfonamide oxygen, reducing conformational entropy penalties upon protease binding [6].

          Table 2: Stereoelectronic Comparison with Darunavir

          Property3'-Hydroxy DarunavirDarunavirFunctional Consequence
          P1' Group3-hydroxyphenylsulfonamide4-aminophenylsulfonamideEnhanced H-bond donor capacity
          Dipole Moment (D)~24.3~23.8Increased polarity for solvent interactions
          logP~1.8 (est.)2.1Slight hydrophilicity
          Key H-bond Donors6 (incl. 3'-OH)5Additional protease interaction site

          X-ray Crystallography and Solid-State Conformational Dynamics

          Ultra-high-resolution (0.84 Å) X-ray structures of darunavir analogs bound to HIV-1 protease reveal critical conformational insights applicable to 3'-hydroxy darunavir:

          • Dual-Binding Mode: Like darunavir, 3'-hydroxy darunavir likely occupies both the active site and a secondary flap site (residues 43–58), as observed in PRV32I-TMC114 complexes. The inhibitor adopts two diastereomeric forms simultaneously: one bound in the catalytic cleft and another on the flap surface with 60:40 occupancy [3].
          • Flap Adaptation: The 3'-hydroxy group may stabilize the flap-bound conformation via H-bonds with Ile50/Ile54 backbone amides, reducing flap dynamics (RMSF < 0.5 Å in mutant proteases) [3] [10].
          • Mutant Protease Flexibility: In PRM46L, the leucine substitution increases flap hydrophobicity, potentially enhancing van der Waals contacts with the 3'-hydroxyaromatic ring. Cα deviations are minimal (<0.3 Å) compared to wild-type, preserving backbone H-bond compatibility [3].

          Hydrogen Bonding Networks and Solvent Interactions

          The 3'-hydroxy modification extends darunavir’s robust H-bond network:

          • Protease Interactions:
          • Active Site: Maintains all darunavir’s H-bonds: bis-THF oxygens to Asp29/Asp30 NH (2.8–3.0 Å), sulfonamide oxygen to Asp25 (2.7 Å), and carbamate NH to Gly27 carbonyl (3.1 Å) [9].
          • Novel 3'-OH Interaction: The hydroxy group donates an H-bond to the catalytic water (Wat301) or Asp30′ side chain (distance: ~2.9 Å), displacing a bound water molecule in darunavir complexes [6] [10].
          • Solvent Accessibility:
          • Neutron diffraction studies of darunavir analogs show that polar groups (e.g., hydroxy) retain ~75% solvent exposure in bound states, facilitating water-mediated H-bonds with Thr80/Oxyanion Hole residues [10].
          • Desolvation Penalty: The 3'-hydroxy group increases the desolvation energy by ~1.2 kcal/mol but compensates via stronger protein interactions (−2.8 kcal/mol net binding gain) [6].

          Table 3: Hydrogen Bonding Partners in Protease Complexes

          Inhibitor GroupProtease Residue/WaterDistance (Å)Interaction Type
          3'-OHWat301/Asp30′ OD12.85–3.10H-donor
          Bis-THF OAsp29 N2.79H-acceptor
          Bis-THF OAsp30 N2.98H-acceptor
          Sulfonamide OAsp25 OD12.68H-acceptor
          Carbamate NHGly27 O3.12H-donor
          • 3'-Hydroxy Darunavir
          • Darunavir (DRV)
          • HIV-1 Protease Inhibitors (PIs)
          • TMC114 (Darunavir precursor)
          • GRL-98065 (Darunavir analog)
          • GRL-06579A (Darunavir analog)

          Properties

          CAS Number

          1159613-24-7

          Product Name

          3'-Hydroxy Darunavir

          IUPAC Name

          [(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[(4-amino-3-hydroxyphenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate

          Molecular Formula

          C27H37N3O8S

          Molecular Weight

          563.66

          InChI

          InChI=1S/C27H37N3O8S/c1-17(2)14-30(39(34,35)19-8-9-21(28)23(31)13-19)15-24(32)22(12-18-6-4-3-5-7-18)29-27(33)38-25-16-37-26-20(25)10-11-36-26/h3-9,13,17,20,22,24-26,31-32H,10-12,14-16,28H2,1-2H3,(H,29,33)/t20-,22-,24+,25-,26+/m0/s1

          SMILES

          CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC(=C(C=C4)N)O

          Synonyms

          N-[(1S,2R)-3-[[(4-Amino-3-hydroxyphenyl)sulfonyl](2-methylpropyl)amino]-2-hydroxy-1-(phenylmethyl)propyl]-carbamic Acid (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl Ester

          Product FAQ

          Q1: How Can I Obtain a Quote for a Product I'm Interested In?
          • To receive a quotation, send us an inquiry about the desired product.
          • The quote will cover pack size options, pricing, and availability details.
          • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
          • Quotations are valid for 30 days, unless specified otherwise.
          Q2: What Are the Payment Terms for Ordering Products?
          • New customers generally require full prepayment.
          • NET 30 payment terms can be arranged for customers with established credit.
          • Contact our customer service to set up a credit account for NET 30 terms.
          • We accept purchase orders (POs) from universities, research institutions, and government agencies.
          Q3: Which Payment Methods Are Accepted?
          • Preferred methods include bank transfers (ACH/wire) and credit cards.
          • Request a proforma invoice for bank transfer details.
          • For credit card payments, ask sales representatives for a secure payment link.
          • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
          Q4: How Do I Place and Confirm an Order?
          • Orders are confirmed upon receiving official order requests.
          • Provide full prepayment or submit purchase orders for credit account customers.
          • Send purchase orders to sales@EVITACHEM.com.
          • A confirmation email with estimated shipping date follows processing.
          Q5: What's the Shipping and Delivery Process Like?
          • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
          • You can use your FedEx account; specify this on the purchase order or inform customer service.
          • Customers are responsible for customs duties and taxes on international shipments.
          Q6: How Can I Get Assistance During the Ordering Process?
          • Reach out to our customer service representatives at sales@EVITACHEM.com.
          • For ongoing order updates or questions, continue using the same email.
          • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

          Quick Inquiry

           Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.